molecular formula C5H12N2O B12850214 3-(Aminomethyl)-1-methylazetidin-3-ol CAS No. 1550874-80-0

3-(Aminomethyl)-1-methylazetidin-3-ol

Cat. No.: B12850214
CAS No.: 1550874-80-0
M. Wt: 116.16 g/mol
InChI Key: DZIQWOFKGBGWOD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methylazetidin-3-ol is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylazetidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 1-methylazetidin-3-one.

    Aminomethylation: The key step involves the introduction of an aminomethyl group. This can be achieved through reductive amination, where formaldehyde and a suitable amine are used in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis might involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.

    Continuous Flow Reactors: To improve efficiency and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylazetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidinone derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Aminomethyl)-1-methylazetidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1-methylazetidin-3-ol exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound might bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an azetidine ring.

    1-Methylazetidin-3-one: Lacks the aminomethyl group, making it less versatile in reactions.

Uniqueness

3-(Aminomethyl)-1-methylazetidin-3-ol is unique due to its combination of an azetidine ring with an aminomethyl group, providing a distinct set of chemical properties and

Properties

CAS No.

1550874-80-0

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-(aminomethyl)-1-methylazetidin-3-ol

InChI

InChI=1S/C5H12N2O/c1-7-3-5(8,2-6)4-7/h8H,2-4,6H2,1H3

InChI Key

DZIQWOFKGBGWOD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(CN)O

Origin of Product

United States

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